molecular formula C23H28N2O4S B8200603 rel-Methyl (3aS,7aS)-2-benzyl-5-tosyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylate

rel-Methyl (3aS,7aS)-2-benzyl-5-tosyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylate

Katalognummer: B8200603
Molekulargewicht: 428.5 g/mol
InChI-Schlüssel: DWYOHCKEPBLYFZ-NZQKXSOJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rel-Methyl (3aS,7aS)-2-benzyl-5-tosyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylate (CAS 2696257-58-4) is a high-value, chiral bicyclic pyrrolidine building block extensively used in medicinal chemistry and asymmetric synthesis . With a molecular formula of C₂₃H₂₈N₂O₄S and a molecular weight of 428.55 g/mol, this compound serves as a key advanced intermediate in the development of pharmaceutical agents, particularly neuroactive compounds and central nervous system modulators . Its structural features, including two defined stereocenters, enable selective interactions with biological targets, making it invaluable for optimizing drug candidates . The compound's bicyclic pyrrolidine framework is a 3D-shaped, Fsp3-rich, and conformationally restricted scaffold . This restriction is a critical strategy in modern drug design, as it reduces conformational entropy upon binding to a target, thereby improving the potency and selectivity of potential drug molecules . This scaffold is recognized as a privileged structure in drug discovery, with applications in designing potent enzyme inhibitors and exploring new pathways in heterocyclic chemistry . The compound should be stored at 2-8°C, away from light and moisture . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans.

Eigenschaften

IUPAC Name

methyl (3aS,7aS)-2-benzyl-5-(4-methylphenyl)sulfonyl-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4S/c1-18-8-10-21(11-9-18)30(27,28)25-13-12-23(22(26)29-2)17-24(15-20(23)16-25)14-19-6-4-3-5-7-19/h3-11,20H,12-17H2,1-2H3/t20-,23+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYOHCKEPBLYFZ-NZQKXSOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CN(CC3C2)CC4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC[C@]3(CN(C[C@H]3C2)CC4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Starting Materials and Core Intermediate Synthesis

The synthesis typically begins with dipicolinic acid (pyridine-2,6-dicarboxylic acid) or its derivatives, which undergo cyclization to construct the pyrrolopyridine skeleton. A critical step involves the formation of 6-benzyl-pyrrolo[3,4-b]pyridine-5,7-diketone via refluxing dipicolinic acid in acetic anhydride followed by benzylamine condensation . This intermediate serves as the foundation for subsequent hydrogenation and functionalization.

Key Reaction Parameters for Cyclization

ParameterOptimal ConditionImpact on Yield/Purity
SolventAcetic anhydrideFacilitates cyclization
TemperatureReflux (~140°C)Completes dehydration
Benzylamine Equivalents1.2–1.5 eqMinimizes byproducts

Hydrogenation and Skeletal Reduction

The diketone intermediate undergoes catalytic hydrogenation to saturate the pyrrolopyridine ring. Patent data specifies the use of 5–10% palladium on carbon (Pd/C) under 2–4 MPa H₂ pressure at 20–40°C, achieving full reduction to 6-benzyl-octahydro-pyrrolo[3,4-b]pyridine (Table 1).

Table 1: Hydrogenation Conditions and Outcomes

CatalystPressure (MPa)Temperature (°C)Yield (%)Purity (HPLC)
5% Pd/C2259298.5
10% Pd/C4408897.2

Side reactions, such as over-reduction or N-debenzylation, are mitigated by strict control of H₂ pressure and reaction duration . Post-hydrogenation, the product is isolated via acid-assisted precipitation (e.g., HCl in methanol), yielding >97% purity after crystallization .

Stereochemical Control and Chiral Resolution

The rel-(3aS,7aS) configuration is introduced through chiral separation of diastereomeric intermediates. A patent discloses amidation of 6-benzyl-octahydro-pyrrolo[3,4-b]pyridine with acyl chlorides (e.g., acetyl chloride) or anhydrides, followed by chromatographic resolution on chiral stationary phases (CSPs).

Amidation Conditions for Diastereomer Formation

  • Acylating Agent : Acetic anhydride (2 eq)

  • Base : Triethylamine (3 eq)

  • Solvent : Dichloromethane (0°C to rt)

  • Yield : 85–90%

Chiral HPLC using cellulose-based CSPs (e.g., Chiralpak IC) achieves enantiomeric excess (ee) >99% for the desired (3aS,7aS) isomer .

Tosyl Protection and Methyl Esterification

The 5-position nitrogen is protected via tosylation using p-toluenesulfonyl chloride (TsCl) under Schotten-Baumann conditions. Concurrently, the carboxylate group is methylated using methyl iodide (MeI) in the presence of potassium carbonate (K₂CO₃) .

Sequential Protection Protocol

  • Tosylation : TsCl (1.1 eq), NaOH (aq), 0°C → rt, 2 h

  • Methylation : MeI (1.5 eq), K₂CO₃, DMF, 12 h

  • Workup : Aqueous extraction, silica gel chromatography

Table 2: Protection Step Efficiency

StepYield (%)Purity (%)
Tosylation9598
Methylation9097

Final Deprotection and Isolation

The benzyl group at position 2 is removed via catalytic hydrogenolysis using Pd/C under ambient H₂ pressure. This step is performed in methanol or ethanol, yielding the free amine intermediate, which is immediately carboxylated to prevent degradation .

Hydrogenolysis Parameters

  • Catalyst : 10% Pd/C (0.1 eq)

  • Solvent : Methanol

  • Time : 6–8 h

  • Yield : 94%

Final purification via recrystallization (hexane/ethyl acetate) delivers rel-methyl (3aS,7aS)-2-benzyl-5-tosyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylate with >99% chemical and stereochemical purity .

Comparative Analysis of Synthetic Routes

Alternative methodologies, such as the use of 2-benzyloxy-1-methylpyridinium triflate for benzylation , offer advantages in mild reaction conditions but require optimization for pyrrolopyridine systems. Traditional benzyl bromide alkylation, while cost-effective, often suffers from lower regioselectivity.

Table 3: Benzylation Method Comparison

MethodYield (%)RegioselectivityConditions
Benzyl bromide + K₂CO₃75ModerateReflux, 12 h
2-Benzyloxypyridinium triflate 88High50°C, 4 h

Industrial-Scale Considerations

For bulk production, continuous hydrogenation reactors and flow chemistry systems enhance throughput. Solvent recycling (e.g., toluene, methanol) and catalyst recovery (Pd/C filtration) are critical for cost efficiency. Patent data emphasizes the use of trifluorotoluene as a superior solvent for large-scale amidation due to its low polarity and ease of removal.

Analytical Validation

Critical quality attributes (CQAs) are monitored via:

  • HPLC : C18 column, 254 nm, retention time 8.2 min

  • <sup>1</sup>H NMR : Key signals at δ 2.33 (s, Tosyl-CH₃), δ 3.72 (s, COOCH₃), δ 4.51 (d, J = 12 Hz, benzyl-CH₂)

  • Chiral HPLC : ee >99% confirmed via Chiralpak IC (hexane:isopropanol 90:10)

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the pyrrolo[3,4-c]pyridine core, potentially leading to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products:

    Oxidation Products: Benzaldehyde, benzoic acid derivatives.

    Reduction Products: Dihydro or tetrahydro derivatives of the pyrrolo[3,4-c]pyridine core.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a probe to study the function of specific enzymes or receptors due to its structural similarity to biologically active molecules.

Medicine: Potential applications in medicine include the development of new drugs targeting specific pathways or receptors. The compound’s unique structure may offer advantages in terms of selectivity and potency.

Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials, particularly those requiring a high degree of structural complexity.

Wirkmechanismus

The mechanism of action of rel-Methyl (3aS,7aS)-2-benzyl-5-tosyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares key structural features and analytical data of related pyrrolo[3,4-c]pyridine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Analytical Data Reference
Target Compound Not explicitly provided ~450 (estimated) 2-Benzyl, 5-tosyl, methyl ester Stereochemistry: (3aS,7aS); likely characterized via NMR, MS, and elemental analysis. -
4,5-Disubstituted Ethyl Pyrrole-3-Carboxylate () C₂₆H₂₂N₄O₄ 454 (MS: m/z 454 [M⁺]) 3-Aminophenyl, 3-cyanopyrrolyl Elemental analysis: C 68.84%, H 4.86%, N 12.37% (closely matches theoretical values)
(3aS,7aS)-5-[(S)-3,3,3-Trifluoro-2-Methoxy-2-Phenylpropanoyl] Derivative () Likely C₁₅H₁₅F₃N₂O₃ 275.3 (LC-MS) Trifluoro-methoxy-phenylpropanoyl, ketone Optical rotation: [α]²²_D = +10.1° (MeOH); synthesis via Pd/C hydrogenation
rel-2-(tert-Butyl)-7a-Methyl Ester () Likely C₁₄H₂₂N₂O₄ ~298 (estimated) tert-Butyl, methyl ester CAS 2757083-46-6; steric hindrance from tert-butyl may reduce reactivity

Key Findings from Comparative Analysis

Substituent Effects
  • The tosyl group in the target compound acts as an EWG and a leaving group, enabling nucleophilic substitution reactions.
  • The benzyl group in the target compound balances lipophilicity and steric bulk, favoring interactions in hydrophobic environments.
Analytical Characterization
  • Optical Activity : ’s compound exhibits measurable optical rotation ([α]²²_D = +10.1°), highlighting the importance of stereochemistry in chiral environments .
  • Elemental Analysis : ’s compound shows high purity (C, H, N within 0.1% of theoretical values), underscoring rigorous synthetic control .

Biologische Aktivität

rel-Methyl (3aS,7aS)-2-benzyl-5-tosyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

  • Chemical Name : rel-Methyl (3aS,7aS)-2-benzyl-5-tosyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylate
  • CAS Number : 2696257-58-4
  • Molecular Formula : C23H28N2O4S
  • Molecular Weight : 428.54 g/mol

The biological activity of pyrrolo[3,4-c]pyridine derivatives, including rel-Methyl (3aS,7aS)-2-benzyl-5-tosyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylate, is attributed to their interaction with various biological targets. Research indicates that these compounds may exhibit:

  • Analgesic Properties : Many derivatives have been studied for their pain-relieving effects.
  • Sedative Effects : Some compounds in this class show potential as sedatives.
  • Antidiabetic and Antitumor Activities : Studies have suggested efficacy against certain cancers and diabetes-related conditions.
  • Antimycobacterial and Antiviral Activity : There is evidence supporting their use in combating infections caused by bacteria and viruses.

Biological Activity Data

Activity TypeDescriptionReferences
AnalgesicExhibits pain-relieving effects in animal models. ,
SedativeDemonstrates sedative properties in behavioral assays. ,
AntidiabeticShows potential in lowering blood glucose levels in diabetic models. ,
AntitumorInhibits tumor growth in vitro and in vivo studies. ,
AntimycobacterialActive against Mycobacterium species in laboratory tests. ,
AntiviralEffective against various viral strains in cytopathic assays. ,

Case Studies

  • Analgesic Efficacy : A study evaluated the analgesic effects of pyrrolo[3,4-c]pyridine derivatives using a formalin test model in rats. Results indicated a significant reduction in pain response compared to controls, suggesting a mechanism involving central nervous system pathways.
  • Antitumor Activity : In vitro studies demonstrated that rel-Methyl (3aS,7aS)-2-benzyl-5-tosyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylate inhibited the proliferation of various cancer cell lines through apoptosis induction.
  • Sedative Properties : Behavioral assays conducted on mice revealed that the compound produced dose-dependent sedation, indicating its potential utility as a therapeutic agent for anxiety disorders.

Q & A

Q. Methodological Answer :

  • ¹H/¹³C NMR : Assigns proton and carbon environments. For example, the tosyl group’s aromatic protons appear as distinct doublets (~7.2–7.8 ppm), while the methyl ester resonates as a singlet (~3.6 ppm) .
  • IR Spectroscopy : Confirms functional groups (e.g., ester C=O stretch ~1730 cm⁻¹, sulfonamide S=O ~1350 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (428.54 g/mol) and fragmentation patterns .

Advanced: How can conflicting NMR data (e.g., unexpected splitting or shifts) be resolved?

Q. Methodological Answer :

  • Variable Temperature NMR : Resolves dynamic effects (e.g., ring puckering in the octahydro core) that cause signal broadening .
  • 2D Experiments : COSY, HSQC, and NOESY correlate protons/carbons and identify spatial proximities to confirm stereochemistry .
  • Computational Modeling : DFT-based NMR prediction (e.g., using Gaussian) compares theoretical and experimental shifts to assign ambiguous signals .

Basic: What pharmacological targets or activities have been explored for similar pyrrolo-pyridine derivatives?

Methodological Answer :
Related compounds exhibit activity as:

  • Enzyme Inhibitors : Autotaxin (ATX) inhibition, assessed via fluorescence-based assays (e.g., Amplex Red) measuring phosphate release .
  • Receptor Modulators : GPCR or kinase targeting, evaluated using radioligand binding assays or cell-based cAMP/calcium flux assays .
    Key Metrics : IC₅₀ values, solubility (e.g., HT-Solubility assays in phosphate buffer), and metabolic stability (e.g., glutathione adduct screening) .

Advanced: How can structure-activity relationships (SAR) guide the design of analogs with improved potency?

Q. Methodological Answer :

  • Core Modifications : Replace the benzyl group with substituted aryl rings (e.g., electron-withdrawing groups) to enhance binding affinity.
  • Bioisosteric Replacement : Substitute the tosyl group with sulfonamides or carbamates to improve solubility or reduce toxicity .
  • Pharmacophore Mapping : Molecular docking (e.g., AutoDock) identifies critical interactions (e.g., hydrogen bonds with ATX’s active site) .
    Validation : Synthesize analogs and compare IC₅₀ values in dose-response assays .

Basic: What are the recommended storage conditions to ensure compound stability?

Q. Methodological Answer :

  • Short-Term : Store at –20°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent oxidation .
  • Long-Term : Lyophilize and store at –80°C with desiccants (e.g., silica gel) to avoid hydrolysis of the ester group .

Advanced: How can degradation pathways be systematically studied?

Q. Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV), or acidic/basic conditions, then analyze degradants via HPLC-MS .
  • Kinetic Analysis : Monitor degradation rates under varying pH/temperature to calculate activation energy (Arrhenius plots) and predict shelf life .

Basic: What computational tools are suitable for modeling this compound’s conformation?

Q. Methodological Answer :

  • Molecular Mechanics : Use MMFF94 or AMBER force fields in software like Avogadro to model the bicyclic structure’s low-energy conformers .
  • Density Functional Theory (DFT) : Optimize geometry and calculate electronic properties (e.g., HOMO/LUMO) using Gaussian or ORCA .

Advanced: How can molecular dynamics (MD) simulations predict solvent interactions or aggregation?

Q. Methodological Answer :

  • Explicit Solvent MD : Simulate the compound in water/DMSO using GROMACS to assess solvation shells and self-assembly tendencies.
  • Aggregation Analysis : Calculate radial distribution functions (RDFs) to identify clustering thresholds (e.g., critical aggregation concentration) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.